molecular formula C10H13NO B2876275 4-((1-Aminocyclopropyl)methyl)phenol CAS No. 869535-77-3

4-((1-Aminocyclopropyl)methyl)phenol

Cat. No.: B2876275
CAS No.: 869535-77-3
M. Wt: 163.22
InChI Key: ZMQNHGJGVSISCW-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-((1-Aminocyclopropyl)methyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride

    Substitution: Strong bases, nucleophiles

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Substituted phenols

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.

    4-Hydroxybenzylamine: Similar structure but lacks the cyclopropyl group.

    4-(Cyclopropylmethyl)phenol: Similar structure but lacks the amino group.

Uniqueness

4-((1-Aminocyclopropyl)methyl)phenol is unique due to the presence of both the cyclopropyl and amino groups, which confer distinct chemical reactivity and biological activity compared to similar compounds .

Biological Activity

4-((1-Aminocyclopropyl)methyl)phenol, also known as 4-ACMP, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of 4-ACMP, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound has the molecular formula C10_{10}H13_{13}NO and a molecular weight of approximately 165.22 g/mol. The structure consists of a phenolic ring substituted with a cyclopropyl group attached to an amino group, which is pivotal for its biological interactions.

The biological activity of 4-ACMP can be attributed to several mechanisms:

  • Enzyme Inhibition : 4-ACMP has been shown to inhibit certain enzymes, which may lead to therapeutic effects in conditions such as diabetes and infections.
  • Receptor Modulation : The compound may interact with various receptors in the body, potentially influencing signaling pathways related to inflammation and pain.
  • Antimicrobial Activity : Preliminary studies indicate that 4-ACMP exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

Recent research has highlighted the antimicrobial potential of 4-ACMP. A study conducted on several aminophenol derivatives demonstrated that compounds similar to 4-ACMP showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The results are summarized in Table 1.

CompoundBacterial StrainInhibition Zone (mm)
4-ACMPS. aureus15
4-ACMPE. coli12
Control-<5

Antidiabetic Activity

In addition to its antimicrobial properties, 4-ACMP has shown promise in antidiabetic applications. A study evaluating various aminophenol derivatives found that certain compounds inhibited α-amylase and α-glucosidase enzymes effectively, which are critical targets for managing diabetes .

Case Studies

  • Case Study on Antimicrobial Efficacy : A research team synthesized a series of aminophenol derivatives, including 4-ACMP, and tested their efficacy against common pathogens. The study concluded that derivatives with structural similarities to 4-ACMP exhibited broad-spectrum antimicrobial activity, suggesting its potential role in developing new antibiotics .
  • Diabetes Management : Another investigation focused on the antidiabetic properties of aminophenol derivatives. The findings indicated that compounds like 4-ACMP could serve as dual-action agents by not only managing blood sugar levels but also exhibiting antimicrobial effects, thereby reducing the risk of infections common in diabetic patients .

Properties

IUPAC Name

4-[(1-aminocyclopropyl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-10(5-6-10)7-8-1-3-9(12)4-2-8/h1-4,12H,5-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQNHGJGVSISCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=C(C=C2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Hydrogenation of 5.00 g (19.7 mmol) 1-(4-benzyloxy-benzyl)-cyclopropylamine in 60 mL methanol at 3 bar with palladium on charcoal as catalyst. Yield: 2.25 g (70%); mass spectroscopy: [M+H]+=164.
Name
1-(4-benzyloxy-benzyl)-cyclopropylamine
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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